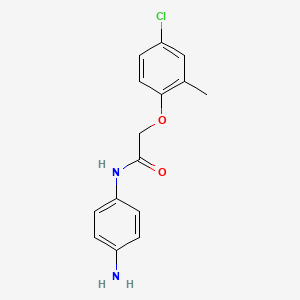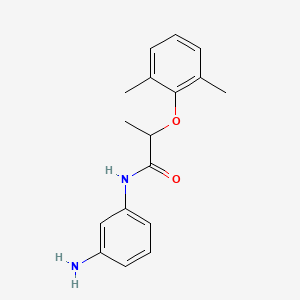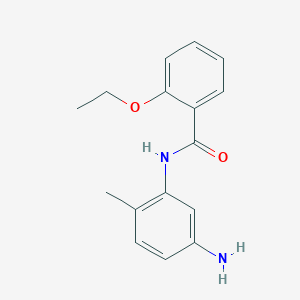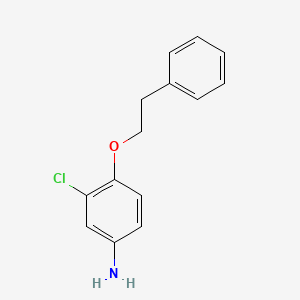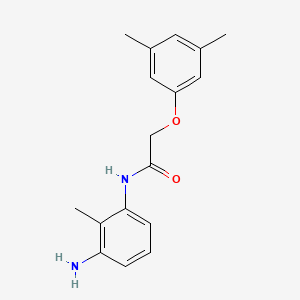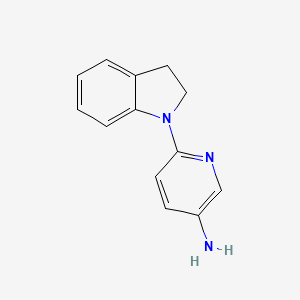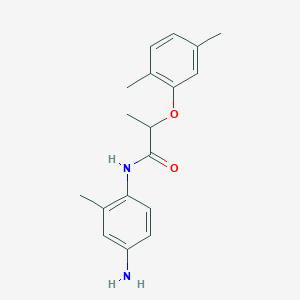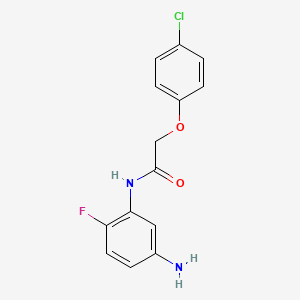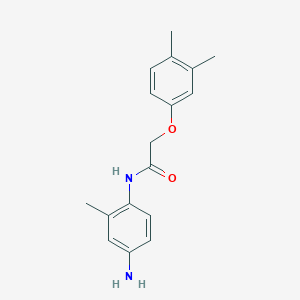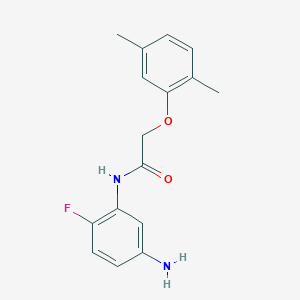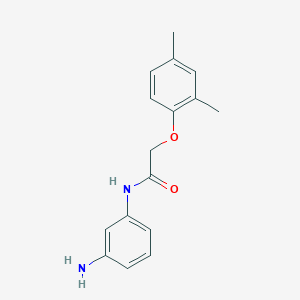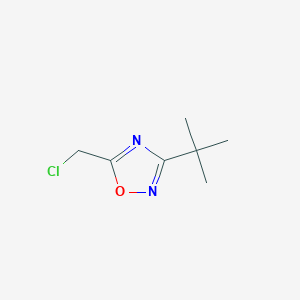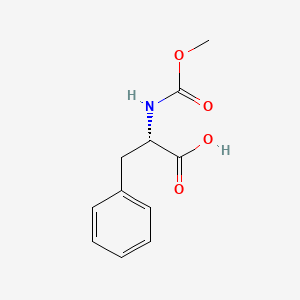
N-Carbometoxi-L-fenilalanina
Descripción general
Descripción
N-Carbomethoxy-L-phenylalanine is a non-standard amino acid widely used as a precursor for the synthesis of other molecules in various fields of research and industry. It is an essential component of protein synthesis, and its unique structure and properties make it an attractive candidate for numerous scientific applications.
Aplicaciones Científicas De Investigación
N-Carbomethoxy-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials
Direcciones Futuras
N-Carbomethoxy-L-phenylalanine has potential therapeutic and environmental applications. It can be synthesized from inexpensive aromatic precursors, opening up possibilities for cost-effective production . Furthermore, the phenylpropanoid pathway, which includes phenylalanine, plays a pivotal role in land colonization of early plants, providing protective secondary metabolites including flavonoids and lignin . This suggests potential future directions in the study of N-Carbomethoxy-L-phenylalanine and its role in plant biology .
Mecanismo De Acción
Target of Action
N-Carbomethoxy-L-phenylalanine, also known as (methoxycarbonyl)-l-phenylalanine, primarily targets Carboxypeptidase A1 in humans . Carboxypeptidase A1 is a metalloproteinase that plays a crucial role in protein digestion by cleaving the C-terminal amino acid from proteins and peptides . Another target of this compound is N-carbamoyl-D-amino acid hydrolase found in Agrobacterium sp. (strain KNK712) . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Mode of Action
For instance, the introduction of l-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative against Gram-positive bacteria .
Biochemical Pathways
N-Carbomethoxy-L-phenylalanine is involved in the biosynthesis of benzyl nitrile, a compound derived from l-phenylalanine . The enzyme CsCYP79D73 converts l-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile by the enzyme CsCYP71AT96s . This pathway is significant in the production of beta-lactam antibiotics .
Result of Action
It is known that the compound has a role in the biosynthesis of benzyl nitrile
Action Environment
For instance, the bactericidal activity of a derivative of the compound against Gram-positive bacteria can be hampered by lipopolysaccharides (LPS) .
Análisis Bioquímico
Biochemical Properties
N-Carbomethoxy-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, including phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid . This interaction is crucial for the production of phenolic compounds, which have a wide range of biological functions. Additionally, N-Carbomethoxy-L-phenylalanine can interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.
Cellular Effects
N-Carbomethoxy-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in the phenylpropanoid pathway, leading to changes in the production of secondary metabolites . These changes can impact cell growth, differentiation, and defense mechanisms.
Molecular Mechanism
The molecular mechanism of N-Carbomethoxy-L-phenylalanine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, N-Carbomethoxy-L-phenylalanine may inhibit the activity of phenylalanine ammonia-lyase, thereby reducing the production of trans-cinnamic acid and other phenolic compounds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Carbomethoxy-L-phenylalanine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that N-Carbomethoxy-L-phenylalanine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior.
Dosage Effects in Animal Models
The effects of N-Carbomethoxy-L-phenylalanine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, N-Carbomethoxy-L-phenylalanine can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
N-Carbomethoxy-L-phenylalanine is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and tyrosine ammonia-lyase, which are involved in the biosynthesis of phenolic compounds . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-Carbomethoxy-L-phenylalanine is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the use of N-Carbomethoxy-L-phenylalanine in biochemical research.
Subcellular Localization
The subcellular localization of N-Carbomethoxy-L-phenylalanine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of N-Carbomethoxy-L-phenylalanine with other biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-phenylalanine typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Carbomethoxy-L-phenylalanine .
Industrial Production Methods: Industrial production of N-Carbomethoxy-L-phenylalanine often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: N-Carbomethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbomethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted carbamates .
Comparación Con Compuestos Similares
- N-Carbamoylphenylalanine
- N-Cyanoacetylphenylalanine
- N-Carbomethoxy-D-phenylalanine
Comparison: N-Carbomethoxy-L-phenylalanine is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-Carbamoylphenylalanine has a carbamoyl group instead of a carbomethoxy group, leading to different reactivity and applications .
Propiedades
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDLYPUUZBIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516408 | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41844-91-1 | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41844-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbomethoxy-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041844911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOMETHOXY-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276976775K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Q1: Why is (Methoxycarbonyl)-L-phenylalanine often used in conjunction with aryl esters to study enzymes like Subtilisin A?
A1: (Methoxycarbonyl)-L-phenylalanine aryl esters are excellent substrates for studying enzymes like Subtilisin A because they allow researchers to dissect the enzyme's kinetic mechanism. [] For example, by varying the electronic properties of the leaving group (the aryl group) in the ester, researchers can determine if the leaving group's ability to depart influences the rate-limiting step of the reaction. Additionally, these substrates are particularly useful for studying kinetic isotope effects, which provide valuable information about the bond-breaking and bond-forming events during catalysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
